molecular formula C29H29N5O8S B5766152 2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid

2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid

Cat. No. B5766152
M. Wt: 607.6 g/mol
InChI Key: NKHLAAXDXCTFSG-FJEPWZHXSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, thiosemicarbazide derivatives have been synthesized by reacting benzohydrazide with various aryl isothiocyanates, which then undergo cyclization to form compounds containing 1,2,4-triazole rings. This process mirrors the potential synthetic route for the target molecule, highlighting the importance of selecting appropriate precursors and conditions for achieving desired structural features (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. Studies have determined structures of compounds by analyzing crystal and molecular structures through single-crystal X-ray diffraction, comparing experimental data with density functional theory (DFT) calculations. This approach is crucial for understanding the spatial arrangement and conformational preferences of complex molecules (Şahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the molecule may include acetal exchange reactions or reactions under reflux conditions in a basic medium. These reactions can lead to selective cleavage or formation of specific structural motifs, such as benzylidene acetals or triazoles, which are key steps in the synthesis of complex molecules. Understanding these reactions helps in manipulating the molecule for desired modifications (Sakairi et al., 1998).

Physical Properties Analysis

Physical properties, including crystal packing, hydrogen bonding, and intermolecular interactions, can be analyzed through Hirshfeld surface analysis and derived properties. These analyses provide insights into the stability and behavior of molecules in solid state, which are critical for understanding their physical characteristics and potential applications (Pal et al., 2020).

Chemical Properties Analysis

The chemical properties of molecules, such as their reactivity, can be inferred from studies on similar compounds. For example, the synthesis and evaluation of Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol provide insights into the reactivity and potential chemical behavior of the target molecule. Such studies are essential for understanding the functional capabilities of the molecule and its interactions with other chemical entities (Moorthy et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, it might interact with biological molecules through hydrogen bonding or other intermolecular forces .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be done to better understand its physical and chemical properties .

properties

IUPAC Name

2,3-dimethoxy-6-[(E)-[[2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O8S/c1-38-20-12-11-17(24(28(36)37)26(20)42-5)15-30-31-23(35)16-43-29-33-32-27(34(29)19-9-7-6-8-10-19)18-13-21(39-2)25(41-4)22(14-18)40-3/h6-15H,16H2,1-5H3,(H,31,35)(H,36,37)/b30-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHLAAXDXCTFSG-FJEPWZHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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